molecular formula C32H64O B12636818 2-Hexadecyl-2-tetradecyloxirane CAS No. 922163-92-6

2-Hexadecyl-2-tetradecyloxirane

Cat. No.: B12636818
CAS No.: 922163-92-6
M. Wt: 464.8 g/mol
InChI Key: FQFQJTCMCMNHFO-UHFFFAOYSA-N
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Description

2-Hexadecyl-2-tetradecyloxirane is a synthetic organic compound featuring a central oxirane (epoxide) ring functionalized with two long alkyl chains, a hexadecyl (C16) and a tetradecyl (C14) group. This molecular structure classifies it as a hydrophobic epoxide. While specific toxicological and ecological data for this compound is not fully available, researchers should handle it with care, using appropriate personal protective equipment (PPE) including gloves and safety goggles . The primary research applications for this and similar long-chain epoxides are found in advanced organic synthesis and materials science. For instance, epoxide-containing compounds are pivotal in ring-opening metathesis polymerization (ROMP) and other polymerization techniques to create novel polymers with specific properties . Furthermore, such hydrophobic epoxides can serve as key intermediates (building blocks) in synthesizing more complex molecules, including surfactants, lubricants, or plasticizers, where the reactive epoxide ring allows for further chemical modification . The compound's high molecular weight and significant hydrophobicity, inferred from its structure, suggest potential utility in the development of lipid-based drug delivery systems or as a modifier for polymer surfaces to alter their physical characteristics. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

922163-92-6

Molecular Formula

C32H64O

Molecular Weight

464.8 g/mol

IUPAC Name

2-hexadecyl-2-tetradecyloxirane

InChI

InChI=1S/C32H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(31-33-32)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

FQFQJTCMCMNHFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction with Epichlorohydrin

This method involves the following steps:

  • Starting Materials : Hexadecyl alcohol and tetradecyl alcohol are reacted with epichlorohydrin.

  • Catalyst : A base such as sodium hydroxide is typically used to facilitate the reaction.

  • Reaction Conditions : The reaction is conducted at temperatures ranging from 50°C to 100°C, with a reaction time of several hours to ensure complete conversion.

  • Mechanism : The hydroxyl groups from the alcohols attack the epoxide, resulting in the formation of glycidyl ethers.

Reaction Equation :
$$
\text{Hexadecyl alcohol} + \text{Tetradecyl alcohol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{2-Hexadecyl-2-tetradecyloxirane}
$$

Alternative Synthetic Routes

Other synthetic routes may include:

  • Alkylation of Glycidol Derivatives : This involves using long-chain alkyl halides (e.g., hexadecyl bromide) in polar aprotic solvents like DMF at elevated temperatures (60–80°C) with a base such as potassium carbonate to deprotonate hydroxyl groups.

  • Epoxidation of Allyl Ethers : Utilizing peracids (e.g., mCPBA) in dichloromethane at controlled temperatures (0–25°C) can also yield oxirane derivatives.

Reaction Conditions and Parameters

The efficiency and yield of the synthesis can be influenced by several key parameters:

Parameter Influence on Reaction
Temperature Higher temperatures accelerate reactions but may lead to side reactions.
Solvent Polarity Polar solvents enhance nucleophilic substitution rates but may reduce selectivity.
Reaction Time Extended reaction times can improve conversion rates but may lead to degradation of products if excessive.
Catalyst Type The choice of catalyst can significantly affect reaction kinetics and product distribution.

Characterization and Analysis

Once synthesized, 2-Hexadecyl-2-tetradecyloxirane must be characterized to confirm its structure and purity:

Analytical Techniques

Applications

The unique structure and properties of 2-Hexadecyl-2-tetradecyloxirane lend themselves to various applications:

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecyl-2-tetradecyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide ring.

    Functionalized Products: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-Hexadecyl-2-tetradecyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Hexadecyl-2-tetradecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is harnessed in different applications, such as in the synthesis of functionalized compounds and in drug delivery systems where the compound can interact with cellular membranes.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-Hexadecyl-2-tetradecyloxirane with structurally related epoxides and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Uses
2-Hexadecyl-2-tetradecyloxirane C₃₀H₆₀O 448.82 (estimated) ~200–220 (est.)* ~30–40 (est.)* Surfactants, polymer intermediates
2-Tetradecyloxirane C₁₆H₃₂O 240.43 175–180 (12 mmHg) 21–22 Lubricants, organic synthesis
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane C₁₉H₃₆O 280.49 Not reported Not reported Laboratory research
2-[(Hexadecyloxy)methyl]oxirane C₂₁H₄₂O₂ 326.56 Not reported Not reported Not specified (industrial uses)
1,2-Hexadecanediol C₁₆H₃₄O₂ 258.44 250–300 (est.) 80–85 Dispersing agents, emulsifiers

*Estimated values based on chain-length trends. Longer alkyl chains typically increase melting/boiling points due to van der Waals interactions .

Biological Activity

2-Hexadecyl-2-tetradecyloxirane is a long-chain alkyl oxirane characterized by its unique epoxide functional group. This compound, with a molecular weight of approximately 460.73 g/mol, features a tetra-substituted oxirane ring with hexadecyl and tetradecyl substituents. Its structural properties suggest significant biological activity, particularly in terms of reactivity and potential applications in various fields such as organic synthesis and materials science.

The biological activity of 2-Hexadecyl-2-tetradecyloxirane is largely influenced by the strained three-membered oxirane ring, which can undergo various chemical transformations. These transformations include nucleophilic addition reactions, making it a versatile synthetic intermediate in organic chemistry.

Acute Toxicity

Research indicates that the compound exhibits a relatively high lethal median dose (LD50) value, suggesting low acute toxicity. For instance, studies on related compounds like tetradecyloxirane report an LD50 of >10,000 mg/kg in rats, indicating minimal immediate toxicity upon exposure .

Skin and Eye Irritation

The compound has been associated with skin irritation effects. In studies involving dermal application, signs such as erythema and oedema were observed but resolved within a short period post-exposure. For example, semi-occlusive application of tetradecyloxirane produced slight irritation that dissipated within 14 days . Eye irritation studies showed minimal effects on the conjunctivae that resolved within three days .

Sensitization Potential

The potential for skin sensitization has been noted in studies involving related oxiranes. Positive reactions were observed in guinea pig models, indicating that 2-Hexadecyl-2-tetradecyloxirane may also possess sensitizing properties due to its oxirane functional group .

Antimicrobial Activity

The antimicrobial properties of compounds similar to 2-Hexadecyl-2-tetradecyloxirane have been explored extensively. A study on hexane leaf extracts containing oxiranes demonstrated significant antimicrobial activity against various bacterial strains, including Bacillus cereus and Streptococcus pyogenes, with inhibition zones reaching up to 29 mm . The minimum inhibitory concentration (MIC) values ranged from 0.625 mg/mL to 1.25 mg/mL, highlighting the potential effectiveness of these compounds in combating microbial infections.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 2-Hexadecyl-2-tetradecyloxirane, a comparative analysis with structurally similar compounds is useful:

Compound NameChemical FormulaMolecular Weight (g/mol)Unique Features
1,2-EpoxyhexadecaneC16H32O240.42Simple epoxide with shorter chain length
1,2-EpoxydecaneC10H20O172.27Shorter chain; lower molecular weight
1,2-EpoxyoctadecaneC18H36O268.48Longer chain; more hydrophobic characteristics
1,2-TetradecanediolC14H30O2230.39Contains hydroxyl groups; less reactive than oxiranes
2-TetradecyloxiraneC14H28O268.48Directly related; differing substituent position

The table highlights how the structural arrangement influences reactivity and potential applications compared to these similar compounds.

Q & A

Q. How can computational chemistry enhance the design of derivatives based on 2-Hexadecyl-2-tetradecyloxirane?

  • Methodological Answer : Use QSAR models trained on alkyl-epoxide datasets to predict bioactivity. Docking simulations (AutoDock Vina) identify binding poses in target proteins (e.g., epoxide hydrolases). Fragment-based drug design (FBDD) optimizes substituents while maintaining logP <5 for pharmacokinetic suitability .

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